molecular formula C19H23ClFN5O2 B2736976 N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946372-60-7

N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2736976
CAS RN: 946372-60-7
M. Wt: 407.87
InChI Key: WVWGIGSTFTWLBB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H23ClFN5O2 and its molecular weight is 407.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Heterocyclic Compounds : Research has been conducted on synthesizing new heterocyclic compounds with potential anti-inflammatory and analgesic properties. For instance, compounds derived from benzodifuranyl and triazine structures have been evaluated for their COX-1/COX-2 inhibition, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antitumor Activities : Pyrimidinyl pyrazole derivatives have been synthesized and assessed for their cytotoxic activities against various tumor cell lines. Certain compounds showed potent antitumor activity without causing undesirable effects in mice, highlighting the therapeutic potential of such structures in cancer treatment (Naito et al., 2005).

  • Antibacterial and Antifungal Activities : Synthesis of carboxamide derivatives and their screening against bacterial and fungal strains have been a subject of research. This includes exploring the antibacterial activity of Nʹ-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1, 3, 5-triazin-2-yl} isonicotinohydrazides and related compounds (Baldaniya & Patel, 2009).

  • PET Dopamine D3 Receptor Radioligands : Carbon-11-labeled carboxamide derivatives have been synthesized for potential PET imaging of dopamine D3 receptors. These studies contribute to understanding receptor distribution and function, which could be crucial for neurological research and drug development (Gao et al., 2008).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN5O2/c1-3-10-28-18-12-17(22-13(2)23-18)25-6-8-26(9-7-25)19(27)24-14-4-5-16(21)15(20)11-14/h4-5,11-12H,3,6-10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWGIGSTFTWLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

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